Sulfo-Cyanine5.5 amine (potassium)

Description

Overview of Far-Red/Near-Infrared (NIR) Fluorescent Dyes in Biomedical Research

Far-red and near-infrared (NIR) fluorescent dyes have become indispensable tools in modern biomedical research. jacksonimmuno.com Their popularity stems from several key advantages over dyes that fluoresce in the visible light spectrum. Light in the far-red and NIR regions (approximately 650-900 nm) can penetrate deeper into biological tissues with minimal absorption and scattering by endogenous components like water and lipids. nih.govrsc.orgresearchgate.net This "biological window" allows for high-resolution imaging with a better signal-to-noise ratio, as there is less interference from tissue autofluorescence. nih.govrsc.orginrae.fr

The use of far-red and NIR dyes minimizes photodamage to living cells and tissues, a significant concern in live-cell imaging studies. nih.govjacksonimmuno.com Furthermore, the availability of these dyes has expanded the possibilities for multiplexed imaging, where multiple targets can be visualized simultaneously by using dyes with distinct spectral properties. jacksonimmuno.com These characteristics make far-red and NIR probes, including those from the cyanine (B1664457) family, highly valuable for a wide range of applications, from cellular imaging to in vivo studies in small animals. jacksonimmuno.comnih.govnih.gov

Chemical Classification and Structural Features of Sulfo-Cyanine5.5 Amine within the Cyanine Dye Family

Sulfo-Cyanine5.5 amine belongs to the polymethine group of synthetic dyes known as cyanines. wikipedia.orgcreative-diagnostics.com The fundamental structure of a cyanine dye consists of two nitrogen atoms connected by a conjugated chain of carbon atoms. wikipedia.orglibretexts.org The length of this polymethine chain is a key determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths. lumiprobe.comresearchgate.net

Cyanine dyes are classified based on the number of carbon atoms in the polymethine chain. lumiprobe.com For instance, "Cy5" indicates five carbon atoms in the chain between the two indolenine rings. The ".5" suffix in Sulfo-Cyanine5.5 signifies the presence of a benzo-fused ring, which further shifts the fluorescence to longer wavelengths. lumiprobe.com

The "amine" designation in Sulfo-Cyanine5.5 amine indicates the presence of a primary amine group (-NH2). medkoo.comlumiprobe.com This reactive group is crucial for the dye's utility as a labeling agent. It is typically attached to the core fluorophore via a linker arm, which facilitates its conjugation to various biomolecules. lumiprobe.comglpbio.com This allows for the specific labeling of proteins, antibodies, and nucleic acids. lumiprobe.comaxispharm.com

Table 1: Structural and Chemical Properties of Sulfo-Cyanine5.5 Amine (potassium salt)

| Property | Value |

|---|---|

| CAS Number | 2183440-46-0 medkoo.com |

| Molecular Formula | C46H54K2N4O13S4 lumiprobe.com |

| Molecular Weight | 1077.41 g/mol lumiprobe.comglpbio.com |

| Appearance | Dark blue solid lumiprobe.com |

| Solubility | Good in water, DMF, and DMSO glpbio.com |

Significance of Sulfonation in Enhancing Hydrophilicity and Aqueous Performance of Cyanine Dyes

A significant challenge with many organic fluorescent dyes is their limited solubility in aqueous environments, which can lead to aggregation and reduced fluorescence efficiency. lumiprobe.com Sulfonation, the addition of sulfonate (-SO3H) groups, is a key chemical modification used to overcome this limitation in cyanine dyes. lumiprobe.com

Sulfo-Cyanine5.5 amine possesses four sulfonate groups, which render the molecule highly hydrophilic and readily soluble in water. medkoo.comlumiprobe.comglpbio.com This enhanced water solubility is critical for its application in biological systems, as it prevents the dye from precipitating out of solution and reduces non-specific binding to cellular components. creative-diagnostics.comlumiprobe.com The improved aqueous performance ensures a brighter and more stable fluorescent signal, making it a more reliable probe for a variety of bioanalytical assays. axispharm.comaxispharm.com

Research Trajectories and Contemporary Applications of Sulfo-Cyanine5.5 Amine

The excellent photophysical properties and biocompatibility of Sulfo-Cyanine5.5 amine have led to its widespread use in various research areas. Its primary application lies in its ability to be conjugated to biomolecules for fluorescent labeling. lumiprobe.comaxispharm.com The primary amine group can be readily coupled with electrophiles such as activated esters (e.g., NHS esters) and epoxides, allowing for the stable attachment of the dye to proteins, antibodies, and other molecules of interest. lumiprobe.comglpbio.commedchemexpress.com

This labeling capability makes Sulfo-Cyanine5.5 amine a valuable tool for a range of techniques, including:

Fluorescence Microscopy: Enabling high-contrast imaging of cellular and subcellular structures. axispharm.com

Flow Cytometry: Providing distinct fluorescent signals for cell sorting and analysis. axispharm.com

In Vivo Imaging: Its far-red/NIR fluorescence is ideal for deep-tissue imaging with minimal background interference. medkoo.comlumiprobe.comaxispharm.com

Bioconjugation: Serving as a bright and stable fluorescent tag for tracking biomolecules. axispharm.com

Enzymatic Transamination Labeling: The amine group can also be utilized in specific enzymatic labeling reactions. medkoo.comglpbio.comglpbio.com

Recent research continues to explore new applications for sulfonated cyanine dyes like Sulfo-Cyanine5.5 amine, including the development of bioresponsive probes that can report on specific biological activities or environmental conditions within a cell. nih.gov

Table 2: Spectral Properties of Sulfo-Cyanine5.5 Fluorophore

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~675 axispharm.comcaymanchem.com |

| Emission Maximum | ~694 axispharm.comcaymanchem.com |

| Stokes Shift | ~19 axispharm.com |

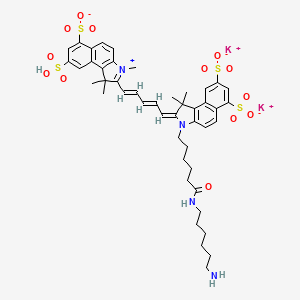

Structure

2D Structure

Properties

Molecular Formula |

C46H54K2N4O13S4 |

|---|---|

Molecular Weight |

1077.4 g/mol |

IUPAC Name |

dipotassium;(2E)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-8-sulfo-6-sulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 |

InChI Key |

UHRNSQDVKXPMOX-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Sulfo Cyanine5.5 Amine and Its Derivatives

General Approaches to Cyanine (B1664457) Core Synthesis

The foundational structure of cyanine dyes, including Sulfo-Cyanine5.5, consists of two nitrogen-containing heterocyclic rings, typically substituted indolenine, joined by a polymethine chain. researchgate.net The synthesis of this core is generally achieved through a stepwise condensation reaction. nih.gov

A common route begins with the synthesis of the heterocyclic precursors, which are quaternary salts of the indolenine base. google.com For asymmetric cyanine dyes like Sulfo-Cyanine5.5, two different indoleninium salts are prepared. One of these salts is then reacted with a polymethine bridge precursor, such as malonaldehyde dianilide hydrochloride, often in a solvent like acetic anhydride at elevated temperatures. mdpi.com This reaction forms a hemicyanine intermediate.

The subsequent step involves the condensation of this intermediate with the second, different indoleninium salt in the presence of a base like pyridine. mdpi.com This final condensation completes the conjugated polymethine bridge that connects the two heterocyclic moieties, yielding the characteristic cyanine dye structure. researchgate.net The length of this bridge is a primary determinant of the dye's absorption and emission wavelengths. researchgate.net A modular approach, where functional groups are added in later steps, is often preferred to avoid their degradation under the high temperatures sometimes required for the initial N-alkylation of the heterocycles. nih.gov

Introduction of Sulfonate Moieties: Sulfonation Reactions for Enhanced Solubility

A critical feature of Sulfo-Cyanine5.5 is its enhanced water solubility, which is imparted by the presence of sulfonate (–SO₃⁻) groups. acs.org This property is crucial for biological applications, as it prevents the aggregation of dye molecules in aqueous environments and reduces non-specific binding to biomolecules. mdpi.commedchemexpress.com

The sulfonate groups are typically introduced by using sulfonated starting materials for the synthesis of the heterocyclic precursors. A key intermediate, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, is prepared via a classical Fischer indole synthesis. mdpi.com This reaction involves the condensation of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in acetic acid. mdpi.com The resulting sulfonated indolenine can then be quaternized through N-alkylation with an appropriate alkyl halide (e.g., iodomethane or a functionalized alkyl halide) to create the sulfonated indoleninium salt needed for the cyanine core synthesis. mdpi.com By incorporating these sulfonated precursors, the final dye product inherently possesses the desired solubility characteristics.

Amine Functionalization Strategies and Controlled Coupling Reactions

The primary amine group (–NH₂) on Sulfo-Cyanine5.5 amine serves as a versatile chemical handle for conjugation to a wide variety of biomolecules. lumiprobe.com This functional group is typically introduced by incorporating a linker arm into one of the N-alkyl side chains of the indolenine rings.

The synthesis strategy involves using an N-alkylating agent that contains a protected amine functionality. For example, a bifunctional linker such as N-(6-bromohexyl)phthalimide can be used to quaternize one of the sulfonated indolenine precursors. The phthalimide group serves as a stable protecting group for the primary amine throughout the cyanine dye synthesis.

Once the complete, sulfonated cyanine core has been assembled, the final step is the deprotection of the amine group. In the case of a phthalimide protecting group, this is typically achieved by reacting the dye with hydrazine, which cleaves the phthalimide and liberates the primary aliphatic amine, yielding the final Sulfo-Cyanine5.5 amine product. broadpharm.com This amine group can then be coupled to various electrophiles, such as activated esters. lumiprobe.commedchemexpress.com

Preparation of Advanced Sulfo-Cyanine5.5 Reactive Derivatives

To facilitate the covalent labeling of specific functional groups on biomolecules, Sulfo-Cyanine5.5 amine is often converted into more advanced reactive derivatives. These derivatives are designed to react with high specificity towards amines, thiols, or other functional groups under mild, biologically compatible conditions.

NHS Ester Synthesis for Amine-Reactive Conjugation

N-Hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functionalities used in bioconjugation. researchgate.net They react efficiently with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. researchgate.net

The synthesis of a Sulfo-Cyanine5.5 NHS ester first requires the preparation of a precursor molecule, Sulfo-Cyanine5.5 carboxylic acid. medchemexpress.comlumiprobe.com This is achieved by using an N-alkylating agent containing a protected carboxyl group (e.g., ethyl 6-bromohexanoate) during the synthesis of one of the indoleninium precursors. After the cyanine dye is formed, the ester is hydrolyzed to yield the free carboxylic acid.

The carboxylic acid is then converted to the NHS ester. This activation step is typically performed by reacting the Sulfo-Cyanine5.5 carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), or with reagents like TSTU (N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate). researchgate.net The resulting Sulfo-Cyanine5.5 NHS ester is a stable, amine-reactive compound ready for conjugation. medchemexpress.com

| Precursor | Reagent(s) | Product | Purpose |

| Sulfo-Cyanine5.5 carboxylic acid | NHS, EDC (or TSTU) | Sulfo-Cyanine5.5 NHS Ester | Reacts with primary amines |

Maleimide (B117702) Derivatization for Thiol-Reactive Conjugation

Maleimides are highly specific reactive groups that target free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction proceeds via a Michael addition to form a stable thioether bond.

The synthesis of Sulfo-Cyanine5.5 maleimide starts with the Sulfo-Cyanine5.5 amine described previously. The primary amine of the dye is reacted with a bifunctional linker containing a maleimide group on one end and an amine-reactive group, such as an NHS ester, on the other. A common reagent for this purpose is succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinkers. The amine group of the dye displaces the NHS ester, forming a stable amide bond and tethering the maleimide functionality to the fluorophore. This creates a thiol-reactive probe suitable for labeling cysteine-containing peptides and proteins.

| Precursor | Reagent(s) | Product | Purpose |

| Sulfo-Cyanine5.5 amine | SMCC (or similar bifunctional linker) | Sulfo-Cyanine5.5 Maleimide | Reacts with thiol (sulfhydryl) groups |

Azide (B81097) Functionalization for Click Chemistry Applications

The azide (–N₃) functional group is the cornerstone of "click chemistry," a set of highly efficient and specific bioorthogonal reactions. Azide-functionalized dyes can be covalently linked to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to cyclooctyne-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC).

A straightforward method to synthesize Sulfo-Cyanine5.5 azide involves a two-step process. researchgate.net First, the Sulfo-Cyanine5.5 carboxylic acid precursor is converted into its more reactive NHS ester form, as described in section 2.4.1. This activated intermediate is then reacted directly with a small molecule containing both an amine and an azide group, such as 3-azidopropane-1-amine. researchgate.net The amine group of the linker molecule reacts with the NHS ester, forming a stable amide bond and resulting in the terminal azide group required for click chemistry applications.

| Precursor | Reagent(s) | Product | Purpose |

| Sulfo-Cyanine5.5 NHS Ester | 3-Azidopropane-1-amine | Sulfo-Cyanine5.5 Azide | Reacts with alkynes via Click Chemistry |

Analytical Characterization Techniques for Synthetic Validation

To ensure the identity, purity, and quality of synthesized Sulfo-Cyanine5.5 amine (potassium salt), a suite of analytical techniques is employed. These methods are essential for validating the successful synthesis and for quality control of the final product. The primary techniques include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-MS is a cornerstone technique for purity assessment. lunanano.caantibodies.comlumiprobe.com It separates the target compound from any unreacted starting materials, by-products, or other impurities, while the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the eluted components. Commercial suppliers often cite a purity of 95% or higher as determined by this method. antibodies.com A certificate of analysis for Sulfo-Cyanine5.5 amine (potassium salt) has indicated a purity of 96%. medchemexpress.com

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to confirm the chemical structure of the molecule. It provides detailed information about the arrangement of hydrogen atoms within the molecule, allowing for the verification of the complex cyanine structure and the presence of the amine-containing linker.

The collective data from these techniques provide a comprehensive profile of the Sulfo-Cyanine5.5 amine (potassium salt) molecule, confirming that the synthesis has yielded the correct, high-purity compound.

Below are tables summarizing the key identifiers for the compound and the typical analytical validation data.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | Sulfo-Cyanine5.5 amine (potassium salt) |

| CAS Number | 2183440-46-0 medchemexpress.comglpbio.comlumiprobe.com |

| Molecular Formula | C₄₆H₅₄K₂N₄O₁₃S₄ medchemexpress.comglpbio.com |

| Molecular Weight | 1077.41 g/mol glpbio.com |

| Appearance | Pink to red solid medchemexpress.com |

Table 2: Analytical Validation Data

| Technique | Purpose | Typical Result |

|---|---|---|

| HPLC-MS | Purity Assessment & Identity Confirmation | ≥95% Purity lunanano.caantibodies.comlumiprobe.com |

| ¹H NMR | Structural Confirmation | Spectrum consistent with proposed structure |

| Solubility | Physical Property | Good solubility in water, DMF, and DMSO glpbio.com |

Advanced Bioconjugation Strategies Utilizing Sulfo Cyanine5.5 Amine

Principles of Covalent Bioconjugation with Amine-Reactive Sulfo-Cyanine5.5 Amine

The primary aliphatic amine group of Sulfo-Cyanine5.5 amine allows for its covalent attachment to various biomolecules through reactions with electrophilic functional groups. medchemexpress.comglpbio.comlumiprobe.com A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react with the non-protonated primary amine of the dye to form a stable amide bond. bio-techne.comaatbio.com This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester. aatbio.com

The amine groups on biomolecules, such as the ε-amino groups of lysine (B10760008) residues in proteins, are the primary targets for conjugation with amine-reactive dyes. bio-techne.comaatbio.com For these reactions to occur efficiently, the amine groups must be in a non-protonated state. bio-techne.com

Optimization of Reaction Parameters (e.g., pH, Solvent Systems)

The efficiency of the conjugation reaction is significantly influenced by several parameters, most notably pH and the solvent system used.

pH: A slightly basic pH, typically between 8.0 and 9.5, is optimal for the reaction between an amine-reactive dye and a primary amine on a biomolecule. bio-techne.comaatbio.com This pH range ensures that the target amine groups are sufficiently deprotonated and thus nucleophilic enough to attack the reactive ester. bio-techne.com Buffers containing free amines, such as Tris and glycine, should be avoided as they will compete with the biomolecule for reaction with the dye. aatbio.com Sodium bicarbonate or borate (B1201080) buffers are commonly used for protein labeling. bio-techne.com For oligonucleotide conjugation, a tetraborate (B1243019) buffer at pH 8.5 is often recommended. thermofisher.com

Solvent Systems: While Sulfo-Cyanine5.5 amine is water-soluble, many amine-reactive dyes are hydrophobic and require a water-miscible organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to be dissolved before being added to the aqueous reaction mixture containing the biomolecule. thermofisher.comthermofisher.com Care must be taken as some proteins can be denatured by organic solvents. abcam.com The high water solubility of sulfonated cyanine (B1664457) dyes like Sulfo-Cyanine5.5 makes them particularly suitable for labeling sensitive proteins that may be adversely affected by the presence of organic co-solvents. abcam.cominterchim.fr

A general protocol for labeling antibodies involves dissolving the dye in anhydrous DMSO to create a stock solution, which is then added to the antibody solution in a buffer like PBS at a pH of around 8.5. bio-techne.commedchemexpress.com

Considerations for Dye-to-Biomolecule Labeling Ratios and Their Impact on Functional Integrity

The degree of labeling (DOL), or the molar ratio of dye to biomolecule, is a critical parameter that must be optimized to ensure the functional integrity of the labeled biomolecule.

Impact of DOL:

Under-labeling: A low DOL can result in a weak fluorescent signal. aatbio.com

Over-labeling: A high DOL can lead to several issues, including:

Reduced biological activity: The attachment of bulky dye molecules can sterically hinder the binding sites or alter the conformation of the biomolecule, leading to a loss of function. researchgate.net

Aggregation and precipitation: Excessive labeling can increase the hydrophobicity of the protein surface, potentially causing it to aggregate and precipitate out of solution. researchgate.net

Optimization: The optimal DOL varies depending on the specific biomolecule and the intended application. For antibodies, a DOL of 2 to 10 is often recommended. aatbio.com It is common practice to perform trial conjugations with varying molar ratios of dye to biomolecule to determine the optimal ratio that provides sufficient labeling without compromising the functionality of the biomolecule. bio-techne.comaatbio.com For instance, starting with a 10:1 to 15:1 molar ratio of dye to protein is a common starting point for optimization. bio-techne.comaatbio.com

Conjugation to Proteins and Peptides

The primary amine of Sulfo-Cyanine5.5 amine can be conjugated to proteins and peptides through various reactive groups, most commonly the ε-amino groups of lysine residues and the N-terminal α-amino group. aatbio.com

Antibody Labeling Methodologies

A standard method for labeling antibodies involves the use of an amine-reactive form of the dye, such as a succinimidyl ester (NHS ester). bio-techne.cominterchim.fr

Typical Antibody Labeling Protocol:

Antibody Preparation: The antibody is prepared at a concentration of at least 2 mg/mL in an amine-free buffer, such as PBS, with a pH adjusted to 8.5-9.0. bio-techne.commedchemexpress.com

Dye Preparation: The amine-reactive Sulfo-Cyanine5.5 dye is dissolved in an anhydrous organic solvent like DMSO to create a stock solution. bio-techne.com

Conjugation Reaction: The dye solution is added to the antibody solution while gently stirring. A typical molar ratio of dye to antibody to start with is around 10:1 or 15:1. bio-techne.commedchemexpress.com The reaction is then incubated at room temperature for about an hour in the dark. bio-techne.com

Quenching (Optional): The reaction can be stopped by adding a buffer containing free amines, such as Tris-HCl or glycine. bio-techne.com

Purification: The labeled antibody is separated from the unreacted dye using techniques like gel filtration (e.g., a Sephadex G-25 column) or dialysis. interchim.frmedchemexpress.com

Kits containing pre-measured amounts of the dye and all necessary reagents and purification columns are commercially available to streamline the antibody labeling process. interchim.frlumiprobe.com

Conjugation to Enzyme Systems

The amine group on Sulfo-Cyanine5.5 amine can also be utilized for labeling enzyme systems. One method is through enzymatic transamination, where an enzyme facilitates the transfer of the amine group from the dye to a specific site on the target enzyme. medchemexpress.comglpbio.comlumiprobe.com This approach can offer more site-specific labeling compared to the less specific reaction with lysine residues.

Conjugation to Nucleic Acids (DNA, RNA, Oligonucleotides)

Sulfo-Cyanine5.5 amine can be conjugated to amine-modified nucleic acids. thermofisher.com Oligonucleotides can be synthesized with a primary amine group at a specific position, which can then be reacted with an amine-reactive form of the dye.

Typical Protocol for Labeling Amine-Modified Oligonucleotides:

Oligonucleotide Preparation: The amine-modified oligonucleotide is dissolved in a suitable buffer. thermofisher.com

Dye Preparation: The amine-reactive dye is dissolved in a solvent like DMSO. thermofisher.com

Conjugation Reaction: The reaction is carried out in a buffer with a slightly basic pH, such as a tetraborate buffer at pH 8.5, to ensure the amine on the oligonucleotide is deprotonated. thermofisher.com

Purification: The labeled oligonucleotide can be purified from the unreacted dye using methods like gel electrophoresis or HPLC. thermofisher.com

This allows for the specific placement of the fluorescent label within the nucleic acid sequence, which is crucial for applications like fluorescence in situ hybridization (FISH) and other molecular diagnostics.

Conjugation to Nanomaterials and Polymeric Scaffolds

The unique properties of nanomaterials and polymeric systems, such as high surface area and multivalency, make them ideal platforms for developing highly sensitive and targeted imaging agents. The covalent attachment of Sulfo-Cyanine5.5 amine to these structures is a key enabling step.

Labeling of Nanoparticles (e.g., Gold Nanoparticles)

Gold nanoparticles (AuNPs) are widely utilized in biomedical applications due to their unique optical properties and biocompatibility. The conjugation of fluorescent dyes like Sulfo-Cyanine5.5 amine to AuNPs enhances their functionality, enabling their use as multimodal imaging probes.

A common strategy for attaching amine-containing dyes to gold nanoparticles involves a multi-step process. First, the AuNPs are functionalized with a heterobifunctional linker, such as HS-PEG-NH2, which possesses a thiol group for stable bond formation with the gold surface and a terminal amine group. Subsequently, a homobifunctional crosslinker like glutaraldehyde (B144438) can be used to link the amine groups on the PEGylated nanoparticle surface to the primary amine of Sulfo-Cyanine5.5 amine. frontiersin.org This method results in a stable conjugate with the dye molecules displayed on the nanoparticle periphery. frontiersin.org

An alternative approach involves the use of amine-reactive crosslinkers to directly couple the dye to proteins or peptides that are pre-adsorbed or covalently attached to the nanoparticle surface. For instance, T22-GFP-H6, a self-assembling protein nanoparticle, was labeled with Sulfo-Cy5 by targeting the free amine groups of its lysine residues. nih.gov

Table 1: Research Findings on Labeling Nanoparticles with Amine-Reactive Dyes

| Nanoparticle Type | Conjugation Strategy | Key Findings |

| Gold Nanoparticles (AuNPs) | Use of HS-PEG-NH2 linker and glutaraldehyde crosslinker. frontiersin.org | Efficient conjugation of amine-containing molecules to the nanoparticle surface. frontiersin.org |

| T22-GFP-H6 Protein Nanoparticles | Direct conjugation to lysine amine groups. nih.gov | Resulted in stable nanoconjugates with a predictable dye-to-nanoparticle ratio. nih.gov |

| Caspase-sensitive Gold Nanoparticles | Not explicitly detailed for Sulfo-Cyanine5.5 amine, but demonstrates the principle of functionalizing AuNPs for biological sensing. google.com | Demonstrates the utility of functionalized AuNPs in biological imaging. google.com |

Functionalization of Polymeric Micelles and Nanogels

Polymeric micelles and nanogels are self-assembled nanostructures that have garnered significant interest as drug and nucleic acid delivery vehicles. nih.gov Their core-shell architecture allows for the encapsulation of therapeutic agents, while their surface can be functionalized with targeting ligands and imaging agents like Sulfo-Cyanine5.5 amine. nih.gov

The primary amine group of Sulfo-Cyanine5.5 amine can be readily conjugated to polymeric micelles and nanogels that are formulated with polymers containing reactive functional groups. For example, polymers bearing N-hydroxysuccinimide (NHS) esters can react directly with the amine group of the dye to form a stable amide bond. This post-functionalization approach allows for the precise control over the degree of labeling.

Furthermore, polymeric micelles can be designed with "clickable" functionalities, such as alkynyl groups, in their corona. nih.gov This enables the attachment of azide-modified Sulfo-Cyanine5.5 derivatives via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), offering a highly efficient and specific conjugation method. nih.gov The hydrophilic nature of sulfo-cyanine dyes, due to the presence of sulfonate groups, is advantageous for these aqueous-based conjugation reactions and helps to maintain the stability and solubility of the final nanoconstruct. glpbio.com

Bioorthogonal Conjugation Strategies via Sulfo-Cyanine5.5 Core Derivatives (e.g., Click Chemistry)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. These strategies have revolutionized the field of bioconjugation by providing highly specific and efficient methods for labeling biomolecules. Derivatives of the Sulfo-Cyanine5.5 core, functionalized with bioorthogonal reactive groups, are instrumental in these approaches. nih.gov

One of the most prominent bioorthogonal reactions is the "click chemistry" family of reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com Sulfo-Cyanine5.5 can be synthesized with either an azide (B81097) or an alkyne moiety, allowing it to be "clicked" onto a biomolecule or nanomaterial bearing the complementary functional group. medchemexpress.comlumiprobe.com For instance, Sulfo-Cyanine5.5 azide can be conjugated to alkyne-modified proteins, nucleic acids, or small molecules. lumiprobe.com

Another powerful bioorthogonal ligation is the reaction between tetrazines and trans-cyclooctenes (TCO), which exhibits exceptionally fast reaction kinetics. interchim.fr Sulfo-Cyanine5.5 can be derivatized with a tetrazine group for rapid conjugation to TCO-modified biomolecules. interchim.fr This reaction is particularly useful for in vivo imaging applications where rapid labeling is crucial.

The use of a DBCO (dibenzocyclooctyne) derivative of Sulfo-Cyanine5.5 allows for copper-free click chemistry with azide-labeled molecules. lumiprobe.com This is highly advantageous for applications involving live cells or organisms where the cytotoxicity of copper is a concern. lumiprobe.com

Table 2: Bioorthogonal Conjugation Strategies for Cyanine Dyes

| Bioorthogonal Reaction | Cyanine Derivative | Complementary Handle | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cyanine-azide or Cyanine-alkyne nih.govmedchemexpress.com | Alkyne or Azide nih.govmedchemexpress.com | High efficiency and specificity. medchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyanine-DBCO lumiprobe.com | Azide lumiprobe.com | Copper-free, suitable for live-cell labeling. lumiprobe.com |

| Inverse Electron Demand Diels-Alder | Cyanine-tetrazine interchim.fr | Trans-cyclooctene (TCO) interchim.fr | Extremely fast kinetics, ideal for in vivo applications. interchim.fr |

| Hydrazone/Oxime Ligation | Not explicitly detailed for Sulfo-Cyanine5.5, but a general bioorthogonal method. nih.gov | Aldehyde/Ketone or Hydrazine/Aminooxy | Forms stable hydrazone or oxime linkages. nih.gov |

Purification and Characterization of Sulfo-Cyanine5.5 Amine Bioconjugates

Following the conjugation reaction, it is imperative to purify the Sulfo-Cyanine5.5 amine bioconjugate from unreacted dye and other reagents. The choice of purification method depends on the properties of the bioconjugate, such as its size and stability.

For protein and antibody conjugates, size exclusion chromatography (SEC), often using a Sephadex G-25 column, is a common and effective method for separating the labeled protein from the smaller, unbound dye molecules. aatbio.comresearchgate.net Dialysis against a suitable buffer, such as phosphate-buffered saline (PBS), can also be employed to remove low molecular weight impurities. aatbio.com

For nanoparticle conjugates, purification can often be achieved by repeated centrifugation and resuspension of the nanoparticle pellet in fresh buffer. This process effectively washes away any unbound dye.

Characterization of the purified bioconjugate is essential to confirm successful labeling and to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule or nanoparticle.

Table 3: Common Purification and Characterization Techniques for Sulfo-Cyanine5.5 Bioconjugates

| Technique | Purpose | Description |

| Purification | ||

| Size Exclusion Chromatography (SEC) | Separation based on size. aatbio.comresearchgate.net | A column packed with porous beads separates molecules based on their hydrodynamic volume. Larger conjugates elute before smaller, unbound dye molecules. aatbio.comresearchgate.net |

| Dialysis | Removal of small molecules. aatbio.com | A semi-permeable membrane allows for the diffusion of small molecules (like unbound dye) out of the sample while retaining the larger bioconjugate. aatbio.com |

| Centrifugation/Resuspension | Purification of nanoparticle conjugates. | Nanoparticles are pelleted by centrifugation, and the supernatant containing unbound dye is removed. The pellet is then resuspended in fresh buffer. |

| Characterization | ||

| UV-Visible Spectroscopy | Determination of Degree of Labeling (DOL). | The absorbance of the dye at its maximum wavelength and the absorbance of the biomolecule (e.g., at 280 nm for proteins) are measured to calculate the DOL. |

| Fluorescence Spectroscopy | Confirmation of fluorescence. nih.gov | The excitation and emission spectra of the conjugate are measured to confirm that the dye retains its fluorescent properties after conjugation. nih.gov |

| Mass Spectrometry | Confirmation of conjugation and DOL. | Provides a precise mass measurement of the bioconjugate, allowing for the confirmation of covalent attachment and determination of the number of dye molecules attached. |

| Dynamic Light Scattering (DLS) | Size and aggregation analysis. nih.gov | Measures the size distribution of the bioconjugates in solution to assess their stability and check for aggregation. nih.gov |

| Zeta Potential Measurement | Surface charge analysis. figshare.com | Determines the surface charge of the bioconjugates, which can influence their stability and interaction with biological systems. figshare.com |

Spectroscopic and Photophysical Investigations of Sulfo Cyanine5.5 Amine in Biological Systems

Fundamental Photophysical Properties in Aqueous Environments

The utility of Sulfo-Cyanine5.5 amine as a fluorescent probe is defined by its fundamental photophysical properties in aqueous solutions. These properties, including its absorption and emission maxima, extinction coefficient, and fluorescence quantum yield, dictate its brightness and suitability for various fluorescence-based applications.

Fluorescence Quantum Yield and Extinction Coefficient Determination

The fluorescence quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that determine the brightness of a fluorophore. Sulfo-Cyanine5.5 amine exhibits a high molar extinction coefficient, indicating its efficiency in absorbing light. In aqueous solutions, the fluorescence quantum yield of Sulfo-Cyanine5.5 amine has been reported to be approximately 0.21. lumiprobe.com The molar extinction coefficient is a remarkable 211,000 L·mol⁻¹·cm⁻¹. lumiprobe.com These values underscore the dye's capacity for bright fluorescent signaling in the far-red to near-infrared (NIR) region. lumiprobe.comwindows.net The presence of four sulfonate groups contributes to its high hydrophilicity and water solubility. lumiprobe.comglpbio.com

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (λex) | ~673-675 nm | lumiprobe.comaxispharm.com |

| Emission Maximum (λem) | ~691-694 nm | lumiprobe.comaxispharm.com |

| Extinction Coefficient (ε) | 211,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.21 | lumiprobe.com |

Studies on Stokes Shift and Spectral Overlap Characteristics

Sulfo-Cyanine5.5 exhibits a Stokes shift of approximately 18-19 nm. lumiprobe.comaxispharm.com The Stokes shift, the difference between the absorption and emission maxima, is a crucial characteristic for fluorescent probes. While cyanine (B1664457) dyes are known for their relatively small Stokes shifts, this separation is generally sufficient to distinguish the emitted fluorescence from the excitation light in many applications. axispharm.comnih.govresearchgate.net The spectral overlap between the absorption and emission spectra, though present, is minimized by this shift, which is beneficial for reducing self-quenching effects in practical applications. researchgate.net

Photostability and Photoconversion Mechanisms of Sulfo-Cyanine5.5 Fluorophore

Photostability is a key consideration for any fluorophore used in imaging, as it determines the duration over which a reliable signal can be obtained. Cyanine dyes, including Sulfo-Cyanine5.5, are known for their good photostability. axispharm.com However, like all organic dyes, they are susceptible to photobleaching under prolonged and intense irradiation. nih.gov

Research has shown that the photostability of Cy5.5 analogs is influenced by the surrounding atmosphere, with significantly lower stability in the presence of pure oxygen and higher stability under inert argon conditions compared to ambient air. nih.gov This suggests that photo-oxidation is a primary mechanism of photodegradation. Furthermore, the net charge of the dye molecule can impact its photostability, with a trend of higher stability observed with lower net charge states. nih.gov Studies on modified Cy5.5 systems have also explored how molecular design can improve photostability for enhanced imaging applications. researchgate.net

Influence of Molecular Environment and Bioconjugation on Spectroscopic Performance

The spectroscopic properties of Sulfo-Cyanine5.5 amine can be influenced by its local molecular environment and upon conjugation to biomolecules. The sulfonate groups on the dye enhance its water solubility, which is ideal for labeling proteins and nucleic acids in aqueous buffers. axispharm.com This high hydrophilicity also helps to minimize non-specific binding to cellular components. windows.netlumiprobe.com

Bioconjugation, the process of covalently linking the dye to a biomolecule, can sometimes alter the photophysical properties of the fluorophore. acs.org The primary amine group on Sulfo-Cyanine5.5 amine is separated from the fluorophore by a linker, which helps to facilitate conjugation with various electrophiles like activated esters and epoxides. lumiprobe.comglpbio.com This linker can help to minimize direct interactions between the dye and the biomolecule that could lead to quenching or shifts in the spectra. However, the local environment of the conjugated biomolecule, such as the polarity and the presence of specific amino acid residues, can still have an effect. It has been noted that for some cyanine dyes, conjugation to macromolecules can lead to changes in absorption and fluorescence energies, as well as a decrease in fluorescence quantum yield, particularly at high labeling densities. researchgate.net

Investigation of Dye Aggregation Phenomena (H- and J-Aggregates) and Mitigation Strategies

Cyanine dyes are known to form aggregates, particularly in aqueous solutions at high concentrations. researchgate.netissstindian.org These aggregates, known as H-aggregates (hypsochromic shift to shorter wavelengths) and J-aggregates (bathochromic shift to longer wavelengths), have distinct spectroscopic properties compared to the monomeric dye. pradeepresearch.orgwestmont.edu The formation of non-fluorescent H-aggregates is a significant concern as it can lead to fluorescence quenching and restrict the quantitative use of the dye. researchgate.netresearchgate.net

The tendency to form aggregates is influenced by factors such as dye concentration, salt concentration, and the nature of the solvent. westmont.eduresearchgate.net For instance, the presence of certain salts can promote the formation of J-aggregates. westmont.eduimaging.org Mitigation strategies to prevent H-aggregation in labeled macromolecules include performing the labeling reaction in a high content of organic solvents and inducing conformational changes in the labeled polymer. researchgate.net The addition of sulfonate groups to the cyanine core, as in Sulfo-Cyanine5.5, generally improves water solubility and can help to reduce the propensity for aggregation. nih.gov

Interactions of Sulfo-Cyanine5.5 Amine with Biomolecules and Biological Milieu

The interaction of Sulfo-Cyanine5.5 amine with biomolecules and the complex biological environment is a critical aspect of its application in life sciences research. The four sulfonate groups on the molecule not only provide high hydrophilicity but also impart a negative charge at neutral pH, which can influence its interactions with charged biomolecules and cellular structures. lumiprobe.comantibodies.com This negative charge is beneficial in minimizing non-specific binding that can arise from electrostatic interactions with negatively charged cellular components. windows.netlumiprobe.com

The primary amine group allows for covalent attachment to various biomolecules, including proteins and nucleic acids, through well-established bioconjugation chemistries. lumiprobe.comantibodies.com This enables the specific labeling of targets for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.com The dye's fluorescence is reported to have very low dependence on pH, which is advantageous for maintaining a stable signal in different cellular compartments with varying pH levels. antibodies.com The bright, far-red fluorescence of Sulfo-Cyanine5.5 is particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of light in this spectral region. lumiprobe.comlumiprobe.com

Advanced Research Applications of Sulfo Cyanine5.5 Amine in Life Sciences

Preclinical Bioimaging Modalities

The unique spectral properties of Sulfo-Cyanine5.5 amine have positioned it as a valuable fluorophore in various preclinical bioimaging techniques. Its emission in the NIR window allows for deep tissue penetration with reduced background autofluorescence, a critical advantage for in vivo studies.

In Vivo Near-Infrared (NIR) Fluorescence Imaging

Sulfo-Cyanine5.5 amine is extensively utilized for in vivo NIR fluorescence imaging due to its strong emission in the far-red/NIR region. lumiprobe.commedchemexpress.comchemsrc.com This characteristic is crucial for deep tissue imaging with minimal background interference. axispharm.comaxispharm.com The high water solubility imparted by its four sulfonate groups makes it particularly suitable for systemic administration and imaging in aqueous biological environments. lumiprobe.comglpbio.combiocat.com Researchers have successfully employed Sulfo-Cyanine5.5 amine for various in vivo imaging applications, including the tracking of labeled cells, nanoparticles, and therapeutic agents. For instance, it has been used in cancer-targeted nanovesicles to identify their localization in mice. caymanchem.com The dye's bright fluorescence and high stability contribute to the generation of high-contrast images, enabling the visualization of biological processes in living organisms. axispharm.com

High-Contrast Fluorescence Microscopy of Cellular Structures

In the realm of cellular imaging, Sulfo-Cyanine5.5 amine provides high-contrast visualization of cellular structures. axispharm.comaxispharm.com Its bright fluorescence allows for clear demarcation of labeled components against the cellular background. The primary amine group facilitates the conjugation of the dye to antibodies and other targeting moieties, enabling the specific labeling of proteins and other biomolecules within cells. medchemexpress.comaxispharm.com This specificity is essential for detailed studies of cellular architecture and the localization of specific molecular components.

Flow Cytometry for Cell Sorting and Quantitative Analysis

Sulfo-Cyanine5.5 amine serves as a valuable tool in flow cytometry, offering distinct signals for accurate cell sorting and quantitative analysis. axispharm.comaxispharm.com When conjugated to antibodies or other cell-surface markers, it allows for the identification and separation of specific cell populations from a heterogeneous sample. Its bright fluorescence ensures a high signal-to-noise ratio, which is critical for the precise quantification of cellular targets. The compatibility of Sulfo-Cyanine5.5 amine with the excitation and emission channels of standard flow cytometers makes it a versatile reagent for a wide range of cell-based assays. axispharm.com

Single-Molecule Fluorescence Microscopy (SMFM) and Single-Molecule Localization Microscopy (SMLM)

The photophysical properties of cyanine (B1664457) dyes, including Sulfo-Cyanine5.5, have been harnessed for advanced imaging techniques like Single-Molecule Fluorescence Microscopy (SMFM) and Single-Molecule Localization Microscopy (SMLM). nih.gov These methods allow for the visualization of individual molecules, providing unprecedented detail about molecular interactions and dynamics. While specific studies focusing solely on Sulfo-Cyanine5.5 amine in SMLM are emerging, the general principles of cyanine dye photophysics, such as their potential for photoblinking and photoswitching, are being explored to enable super-resolution imaging. nih.gov The ability to attach this bright and photostable dye to specific molecules of interest is fundamental to achieving the high localization precision required for these techniques. glpbio.comnih.gov

Development of Molecular Probes and Biosensors

The reactive amine group of Sulfo-Cyanine5.5 amine makes it a versatile building block for the creation of sophisticated molecular probes and biosensors. medchemexpress.comaxispharm.com These tools are designed to detect and report on specific biological events, such as molecular interactions and enzymatic activity.

Förster Resonance Energy Transfer (FRET) Probes for Intermolecular and Enzymatic Interactions

Sulfo-Cyanine5.5 amine is an excellent candidate for constructing Förster Resonance Energy Transfer (FRET) probes. peg.ink FRET is a mechanism describing energy transfer between two light-sensitive molecules, and it is highly dependent on the distance between the donor and acceptor fluorophores. By pairing Sulfo-Cyanine5.5 amine (often as the acceptor) with a suitable donor fluorophore, researchers can create probes that signal changes in molecular proximity. These FRET probes are invaluable for studying protein-protein interactions, conformational changes in proteins, and enzymatic cleavage events in real-time. peg.ink The bright fluorescence and distinct spectral properties of Sulfo-Cyanine5.5 amine contribute to a high dynamic range and sensitivity in FRET-based assays. glpbio.compeg.ink

Viscosity Sensing via Molecular Rotor Principles

The viscosity of intracellular environments is a critical parameter that influences a multitude of cellular processes, including the diffusion rates of molecules and the dynamics of protein interactions. nih.gov Molecular rotors are a class of fluorescent probes whose fluorescence properties are sensitive to the viscosity of their immediate surroundings. nih.govchimia.ch The principle behind their function lies in the viscosity-dependent intramolecular rotation or twisting, which competes with fluorescence emission. In environments with high viscosity, this internal motion is hindered, leading to an increase in fluorescence quantum yield and lifetime. nih.govnih.gov

While Sulfo-Cyanine5.5 itself is noted for its viscosity-sensitive fluorescence, it is often used in ratiometric sensing in conjunction with other cyanine dyes like Sulfo-Cyanine3. chimia.chrsc.org In such systems, the fluorescence intensity ratio of the two dyes provides a measure of viscosity that can be independent of other environmental factors like polarity. rsc.org Because cyanine dyes with shorter polymethine chains, such as Cy3, exhibit a more significant increase in fluorescence quantum yield with increasing viscosity compared to their longer-chain counterparts like Cy5, the ratio of their emissions provides a calibrated response to changes in the microenvironment's viscosity. rsc.org This ratiometric approach has been successfully employed to measure the effective viscosity within the confined spaces of mesoporous silica. rsc.org

Applications in Bioanalytical Assays

The bright and stable fluorescence of Sulfo-Cyanine5.5 amine makes it a valuable tool in a wide array of bioanalytical assays. axispharm.com Its high water solubility, a result of its sulfonate groups, is particularly advantageous for labeling proteins, antibodies, and nucleic acids in aqueous buffers without the need for organic solvents. axispharm.comaatbio.com This property ensures that the labeled biomolecules maintain their native conformation and function, which is critical for the accuracy of the assay.

Sulfo-Cyanine5.5 amine is frequently utilized in techniques such as:

Fluorescence Microscopy: To provide high-contrast imaging of cellular and subcellular structures. axispharm.com

Flow Cytometry: For the accurate sorting and analysis of cells based on the distinct fluorescent signal of labeled antibodies or probes. axispharm.com

Western Blotting: As a fluorescent probe for the sensitive detection and quantification of specific proteins.

Fluorescence Resonance Energy Transfer (FRET): To study molecular interactions, such as those between proteins or between proteins and DNA.

The primary amine group on Sulfo-Cyanine5.5 amine, separated from the fluorophore by a linker, readily reacts with electrophiles like activated esters (e.g., NHS esters), allowing for stable covalent labeling of biomolecules. lumiprobe.combiocat.commedchemexpress.com

Integration in Targeted Delivery Systems and Theranostic Research

The favorable optical properties of Sulfo-Cyanine5.5 in the near-infrared window, where tissue penetration of light is maximal and background autofluorescence is minimal, make it an ideal candidate for in vivo imaging applications, including targeted drug delivery and theranostics. medchemexpress.comaxispharm.comresearchgate.net

Fluorescent Tracers for Targeted Drug Delivery Vehicles

Sulfo-Cyanine5.5 amine is extensively used as a fluorescent tracer to label and track drug delivery vehicles, such as nanoparticles and nanovesicles, in real-time. caymanchem.comnih.gov By conjugating the dye to these carriers, researchers can non-invasively monitor their biodistribution, accumulation at target sites (e.g., tumors), and clearance from the body using fluorescence imaging techniques. caymanchem.com This tracking capability is crucial for optimizing the design of drug delivery systems to enhance their efficacy and minimize off-target effects. For instance, it has been used to identify the localization of cancer-targeted nanovesicles in mouse models. caymanchem.com

Role in Bimodal Theranostic Conjugate Design (e.g., PSMA targeting)

Theranostics represents a paradigm shift in medicine, combining diagnostic imaging and therapy into a single agent. researchgate.netnih.gov Sulfo-Cyanine5.5 plays a pivotal role in the design of bimodal theranostic conjugates, where it serves as the imaging component. nih.gov These conjugates often consist of a targeting moiety (e.g., a ligand for a cancer-specific receptor like Prostate-Specific Membrane Antigen or PSMA), a therapeutic agent, and a fluorescent dye like Sulfo-Cyanine5.5. nih.gov

In a notable example, a polypeptide-based platform was developed for targeted delivery to PSMA-expressing cancer cells. nih.gov This platform was conjugated with the chemotherapeutic drug docetaxel (B913) and Sulfo-Cy5, creating a bimodal agent for both therapy and near-infrared fluorescence imaging. The high sensitivity and tissue penetration of Sulfo-Cy5's fluorescence were highlighted as significant advantages for in vivo cancer diagnosis. nih.gov

Mechanisms of Cellular Uptake and Intracellular Localization of Labeled Carriers

Understanding how drug delivery vehicles enter cells and where they localize is fundamental to their therapeutic action. The fluorescence of Sulfo-Cyanine5.5 allows for the detailed investigation of these cellular processes. Studies have shown that the uptake of nanoparticles labeled with cyanine dyes often occurs through endocytic pathways. nih.gov For example, research on conjugated polymer nanoparticles revealed that their entry into macrophage-like cells is consistent with macropinocytosis, a form of endocytosis. nih.gov

Once inside the cell, the labeled carriers can be tracked to various subcellular compartments. In many cases, nanoparticles are trafficked to lysosomes, which can be confirmed by colocalization studies with lysosomal markers. nih.gov However, it is crucial to note that the fluorescence signal observed within cells may not always represent the intact nanostructure. Nuclease degradation of dye-labeled DNA nanostructures, for instance, can lead to the release and subsequent accumulation of the free dye, potentially in different cellular compartments like the mitochondria, which can be a source of misinterpretation. nih.gov Therefore, careful experimental design and controls are necessary to accurately determine the fate of the delivery vehicle. nih.gov

Applications in Materials Science and Nanobiotechnology

The unique properties of Sulfo-Cyanine5.5 amine extend its utility to the interface of materials science and nanobiotechnology. Its ability to be conjugated to various materials, including polymers and nanoparticles, opens up avenues for the creation of novel functional materials. caymanchem.comnih.gov

In nanobiotechnology, Sulfo-Cyanine5.5-labeled nanoparticles are being developed for a range of applications beyond drug delivery, such as biosensing and cellular imaging probes. nih.gov The high fluorescence brightness of these nanoparticles allows for detection at very low concentrations. nih.gov Furthermore, the covalent attachment of Sulfo-Cyanine5.5 to materials like cellulose (B213188) nanofibers has been explored, demonstrating its versatility in modifying the surface properties of nanomaterials.

The development of "self-tracking" delivery vehicles, where the fluorescent dye is an integral part of the nanoparticle structure, represents an advancing area of research. acs.org For example, iron oxide nanoparticles have been surface-functionalized with Cy5 and incorporated into human serum albumin matrices, creating multifunctional nanoparticles for imaging and potentially therapy. acs.org

Table of Spectroscopic Properties of Sulfo-Cyanine5.5 Amine and Related Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield |

|---|---|---|---|---|

| Sulfo-Cyanine5.5 amine | 673 | 691 | 211,000 | 0.21 |

| Sulfo-Cyanine5 amine | 646 | 662 | 271,000 | 0.28 |

Labeling of Nanoparticles and Hydrophilic Biopolymers for Advanced Materials

The unique properties of Sulfo-Cyanine5.5 amine, particularly its four sulfonate groups that confer high water solubility, make it an ideal candidate for the labeling of nanoparticles and hydrophilic biopolymers. medchemexpress.comlumiprobe.comglpbio.com Its primary amine group allows for covalent conjugation to various electrophilic groups present on these materials. medchemexpress.comlumiprobe.comglpbio.com

In a notable study, Sulfo-Cyanine5.5 amine was utilized for the labeling of poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The dye was covalently attached to the terminal carboxylic acid groups of the PLGA polymer through a carbodiimide (B86325) coupling reaction. The resulting fluorescently labeled nanoparticles were then used for in vitro and in vivo visualization studies. The high water solubility of the Sulfo-Cyanine5.5 amine ensures that the labeling process can be conducted in aqueous environments, which is often crucial for maintaining the stability and function of sensitive biological materials. lumiprobe.com

The maleimide (B117702) derivative of Sulfo-Cyanine5.5 is also well-suited for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers. lumiprobe.com This thiol-reactive dye selectively attaches to cysteine residues, providing another specific method for conjugation. lumiprobe.com

Table 1: Applications in Labeling Nanoparticles and Biopolymers

| Application | Material Labeled | Key Feature of Sulfo-Cyanine5.5 Amine Utilized |

|---|---|---|

| In vivo imaging | PLGA nanoparticles | High water solubility, reactive amine group |

| Labeling sensitive proteins | Proteins | Thiol-reactive maleimide derivative |

Plasmon-Enhanced Fluorescence (PEF) and Surface-Enhanced Raman Scattering (SERS) Studies

The strong fluorescence of cyanine dyes like Sulfo-Cyanine5.5 makes them excellent probes for advanced spectroscopic techniques such as Plasmon-Enhanced Fluorescence (PEF) and Surface-Enhanced Raman Scattering (SERS). These techniques leverage the interaction of fluorophores with metallic nanostructures to enhance their optical signals.

A study on the SERS of sulfo-cyanine NHS esters, including a compound closely related to Sulfo-Cyanine5.5 amine, adsorbed on gold nanoparticles demonstrated the utility of these dyes in such applications. researchgate.net The research investigated the SERS spectra of the dyes and analyzed the band assignments, providing insights into the molecular vibrations at the nanoparticle surface. researchgate.net The enhancement of the Raman signal in SERS allows for highly sensitive detection, even down to the single-molecule level. acs.org

While direct studies specifically detailing Sulfo-Cyanine5.5 amine in PEF are not as prevalent, the principles of PEF are highly applicable. PEF occurs when a fluorophore is in close proximity to a plasmonic nanoparticle, leading to an enhanced electromagnetic field and a subsequent increase in fluorescence intensity. The bright and photostable nature of Sulfo-Cyanine5.5 suggests its strong potential for use in PEF-based assays and imaging, which are valuable for improving the detection limits of weakly emitting fluorophores.

Integration into Biomaterials for Tissue Engineering (e.g., Hydrogels)

The ability to track and monitor the fate of biomaterials in vivo is critical for the development of effective tissue engineering strategies. Sulfo-Cyanine5.5 amine has been successfully integrated into biomaterials for this purpose. Its high water solubility and reactivity make it suitable for labeling hydrogels, which are widely used as scaffolds in tissue regeneration. lumiprobe.comglpbio.com

In a significant research endeavor, Sulfo-Cyanine5.5 amine was used to label an injectable and self-curing single-component hydrogel designed for stem cell encapsulation and in vivo bone regeneration. The fluorescent label allowed for the non-invasive tracking of the hydrogel after injection, providing valuable information on its localization, degradation, and interaction with the surrounding tissues. The far-red fluorescence of Sulfo-Cyanine5.5 is particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration.

Table 2: Sulfo-Cyanine5.5 Amine in Tissue Engineering

| Biomaterial | Application | Purpose of Labeling |

|---|

Enzymatic Studies

Sulfo-Cyanine5.5 amine and its derivatives are valuable tools in the field of enzymology, enabling researchers to study enzyme function and activity with high sensitivity.

Enzymatic Transamination Labeling

Enzymatic transamination is a powerful technique for the site-specific labeling of proteins and other biomolecules. Sulfo-Cyanine5.5 amine is explicitly described as a water-soluble amino dye suitable for this application. medchemexpress.comlumiprobe.comglpbio.combiocat.com In this method, an amine transaminase enzyme catalyzes the transfer of the amine group from the dye to a carbonyl group on the target molecule. This allows for the precise attachment of the fluorescent label to a specific site on a protein, which is often difficult to achieve with traditional chemical labeling methods. The high hydrophilicity of Sulfo-Cyanine5.5 amine is again a key advantage, ensuring that the labeling reaction can be performed under physiological conditions. medchemexpress.comlumiprobe.comglpbio.com

Monitoring Enzymatic Activity (e.g., ATP cleavage)

Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to monitor dynamic biological processes, including enzymatic activity. Probes based on closely related sulfo-cyanine dyes have been developed to monitor the cleavage of adenosine (B11128) triphosphate (ATP), a central process in cellular energy metabolism.

In one study, a FRET-based sensor for ATP cleavage was constructed using Sulfo-Cy3 and Sulfo-Cy5 (a close analog of Sulfo-Cyanine5.5). In the intact ATP analog, the two dyes are in close proximity, and FRET occurs from the donor (Sulfo-Cy3) to the acceptor (Sulfo-Cy5). Upon enzymatic cleavage of the ATP molecule, the dyes are separated, leading to a decrease in FRET and a corresponding change in the fluorescence emission spectrum. This ratiometric change provides a robust and sensitive measure of enzymatic activity. The excellent water solubility and large change in fluorescence characteristics upon cleavage make this combination of dyes highly effective for in vitro enzyme assays.

Table 3: Compound Names

| Compound Name |

|---|

| Sulfo-Cyanine5.5 amine (potassium) |

| Poly(lactic-co-glycolic acid) (PLGA) |

| Sulfo-Cyanine5.5 maleimide |

| Gold |

| Sulfo-cyanine NHS esters |

| Sulfo-Cy3 |

| Sulfo-Cy5 |

Future Directions and Emerging Research Avenues

Development of Novel Sulfo-Cyanine5.5 Amine Conjugates with Enhanced Functionality

The primary amine group of Sulfo-Cyanine5.5 amine serves as a versatile chemical handle for conjugation to a wide array of molecules. lumiprobe.commedchemexpress.comglpbio.com This allows for the creation of novel probes with tailored functionalities. The aliphatic primary amine is readily coupled with electrophiles such as activated esters (e.g., NHS esters) and epoxides. lumiprobe.commedchemexpress.comglpbio.com This reactivity is fundamental to creating a diverse range of bioconjugates.

Future research will likely focus on developing conjugates with enhanced targeting capabilities. This involves attaching Sulfo-Cyanine5.5 amine to antibodies, peptides, or other ligands that can specifically bind to biomarkers of disease. For instance, conjugation to antibodies can enable targeted imaging of cancer cells. medchemexpress.com Additionally, the development of "smart" probes that exhibit fluorescence only upon interaction with a specific target molecule or in a particular cellular environment is a promising area of exploration. These advancements will lead to probes with higher specificity and reduced background signal in complex biological systems.

The synthesis of heterobifunctional cyanine (B1664457) dyes, where different functional groups are introduced in the final steps of synthesis, represents a modular approach to creating diverse probes. acs.org This method helps to avoid the degradation of sensitive functional groups that can occur under harsh reaction conditions. acs.org

Exploration of Quantitative Imaging Methodologies using Sulfo-Cyanine5.5 Amine

A significant area of future research is the development of robust quantitative imaging methodologies using Sulfo-Cyanine5.5 amine. While currently utilized in various imaging applications like fluorescence microscopy and flow cytometry, achieving precise quantification of biological targets in vivo remains a complex challenge. axispharm.com

Future efforts will likely concentrate on several key areas:

Advanced Image Analysis Algorithms: Developing sophisticated algorithms to correct for light scattering and absorption in deep tissues, enabling more accurate signal quantification.

Ratiometric Imaging: Designing probes where the ratio of fluorescence at two different wavelengths changes in response to a specific biological event. This can provide a built-in control for variations in probe concentration and excitation intensity.

Multimodal Imaging: Combining the fluorescence signal of Sulfo-Cyanine5.5 amine with other imaging modalities, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to provide complementary anatomical and functional information. nih.gov This hybrid approach can lead to more comprehensive and quantitative assessments of biological processes. nih.gov

Addressing Challenges in Long-Term In Vivo Imaging and Photostability

For longitudinal studies that track biological processes over extended periods, the long-term stability and photostability of fluorescent probes are critical. axispharm.com While cyanine dyes like Sulfo-Cyanine5.5 are known for their relatively high photostability, continuous exposure to excitation light can still lead to photobleaching, diminishing the fluorescent signal over time. axispharm.comaxispharm.com

Future research will aim to:

Enhance Intrinsic Photostability: Develop new formulations or chemical modifications of the Sulfo-Cyanine5.5 core structure to improve its resistance to photodegradation.

Develop Protective Strategies: Explore the use of antioxidants or other protective agents that can be co-administered to reduce phototoxicity and photobleaching in vivo.

Optimize Imaging Protocols: Design imaging protocols that minimize light exposure without compromising image quality, thereby extending the useful lifetime of the fluorescent probe.

Advanced Computational Modeling for Predicting Sulfo-Cyanine5.5 Amine Performance

Computational modeling is emerging as a powerful tool for predicting the behavior of fluorescent probes and optimizing their design. By simulating the interactions of Sulfo-Cyanine5.5 amine with its biological targets and its environment, researchers can gain valuable insights into its performance.

Future directions in this area include:

Predicting Spectroscopic Properties: Using quantum mechanical calculations to predict the absorption and emission spectra of novel Sulfo-Cyanine5.5 amine conjugates, guiding the synthesis of probes with desired optical properties.

Simulating Dye-Biomolecule Interactions: Employing molecular dynamics simulations to understand how the dye interacts with proteins, nucleic acids, and other biomolecules. This can help in designing conjugates with improved binding affinity and specificity.

Modeling In Vivo Behavior: Developing multi-scale models that can simulate the distribution and clearance of Sulfo-Cyanine5.5 amine conjugates in whole organisms, aiding in the design of probes with optimal pharmacokinetic properties for in vivo imaging.

Translational Research Perspectives in Preclinical Development

The ultimate goal of developing advanced imaging probes like Sulfo-Cyanine5.5 amine is their translation into clinical practice for disease diagnosis and monitoring. The far-red to near-infrared (NIR) emission of Sulfo-Cyanine5.5 is particularly advantageous for in vivo imaging due to reduced light scattering and absorption by tissues at these wavelengths. glpbio.comaxispharm.com

Translational research efforts will focus on:

Preclinical Validation: Conducting rigorous preclinical studies in animal models of disease to demonstrate the safety and efficacy of Sulfo-Cyanine5.5 amine-based imaging agents. This includes evaluating their ability to detect tumors and monitor therapeutic responses. medchemexpress.com

Scale-up and Manufacturing: Developing scalable and cost-effective methods for the synthesis and purification of Sulfo-Cyanine5.5 amine and its conjugates under Good Manufacturing Practice (GMP) guidelines.

Regulatory Approval: Navigating the regulatory pathways to gain approval for the use of these imaging agents in human clinical trials.

The development of hybrid imaging agents that combine the optical properties of Sulfo-Cyanine5.5 with a radiolabel for PET imaging is a particularly promising strategy for clinical translation. nih.gov This dual-modality approach allows for both high-resolution optical imaging and deep-tissue PET imaging, providing a more complete picture of the disease state. nih.gov

Q & A

Q. How can researchers confirm the successful synthesis and purity of Sulfo-Cyanine5.5 amine (potassium)?

- Methodological Answer : Synthesis validation requires multi-modal characterization:

-

Mass Spectrometry (MS) : Confirm molecular weight (1077.40 g/mol) and potassium counterion presence .

-

Nuclear Magnetic Resonance (NMR) : Analyze proton environments to verify sulfonate groups and amine linker integrity .

-

HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 674 nm (absorbance maxima) .

-

Elemental Analysis : Quantify sulfur and potassium content to validate stoichiometry (C₄₆H₅₄K₂N₄O₁₃S₄) .

- Data Table :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 1077.40 g/mol | |

| Absorbance/Emission | 674 nm / 694 nm (in aqueous buffer) | |

| Purity Threshold | >95% (HPLC) |

Q. What experimental strategies optimize Sulfo-Cyanine5.5 amine’s solubility and stability in biological buffers?

- Methodological Answer :

- Solvent Compatibility : Test solubility in aqueous buffers (pH 6–8) with low organic content. Avoid high DMSO/DMF concentrations (>10%) to prevent aggregation .

- Stability Assays : Monitor fluorescence intensity over 24–72 hours under varying temperatures (4°C vs. RT) and light exposure using absorbance spectroscopy .

- Dynamic Light Scattering (DLS) : Detect aggregates in real-time; size >10 nm indicates instability .

Q. How can conjugation efficiency of Sulfo-Cyanine5.5 amine to biomolecules (e.g., antibodies, peptides) be quantified?

- Methodological Answer :

- UV-Vis Spectroscopy : Calculate dye-to-protein ratio (D/P) using molar extinction coefficients (ε = ~250,000 M⁻¹cm⁻¹ at 674 nm) .

- Fluorescence Titration : Measure emission at 694 nm before/after purification (e.g., size-exclusion chromatography) to confirm covalent binding .

- MALDI-TOF MS : Compare molecular weight shifts of the conjugate vs. unmodified biomolecule .

Advanced Research Questions

Q. How do researchers address fluorescence quenching or spectral shifts when Sulfo-Cyanine5.5 amine interacts with nanomaterials (e.g., MOFs, gold nanoparticles)?

- Methodological Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Analyze dye-nanostructure interactions (e.g., adsorption on gold nanostars) to identify quenching mechanisms .

- Fluorescence Lifetime Imaging (FLIM) : Differentiate static vs. dynamic quenching by measuring lifetime changes in hybrid systems .

- Controlled Encapsulation : Use ZIF-8 MOFs to isolate the dye from aqueous environments, reducing aggregation-induced quenching .

Q. What experimental designs resolve contradictions in biodistribution data during in vivo imaging studies?

- Methodological Answer :

-

Dose-Dependent Studies : Vary dye concentrations (0.1–5 mg/kg) to distinguish between true tissue uptake and nonspecific background .

-

Multispectral Imaging : Separate autofluorescence using spectral unmixing tools (e.g., IVIS Lumina III) .

-

Post-Mortem Validation : Correlate imaging data with HPLC-MS quantification of dye levels in excised tissues .

- Data Table :

| Issue | Resolution Strategy | Reference |

|---|---|---|

| High Background Noise | Use NIR filters (690–710 nm) | |

| Aggregation in Serum | Pre-incubate with BSA (1% w/v) |

Q. How can researchers design dual-modality probes (e.g., fluorescence + radiolabeling) using Sulfo-Cyanine5.5 amine?

- Methodological Answer :

- Click Chemistry : Attach azide-functionalized ligands via CuAAC (copper-catalyzed azide-alkyne cycloaddition) after dye conjugation .

- Stability Testing : Validate probe integrity in serum (37°C, 24h) using HPLC and fluorescence correlation spectroscopy (FCS) .

- In Vivo Cross-Validation : Compare fluorescence and PET/SPECT imaging outcomes in the same model organism .

Troubleshooting & Data Interpretation

Q. Why might Sulfo-Cyanine5.5 amine exhibit inconsistent fluorescence in acidic microenvironments (e.g., tumor models)?

- Methodological Answer :

- pH Titration Assays : Measure emission intensity at pH 4–9 to identify protonation-sensitive moieties (e.g., amine group pKa ~8.5) .

- Alternative Labeling : Use pH-insensitive derivatives (e.g., sulfo-Cyanine5.5 NHS ester) for acidic tissues .

Q. How to differentiate dye degradation vs. photobleaching in long-term imaging experiments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.